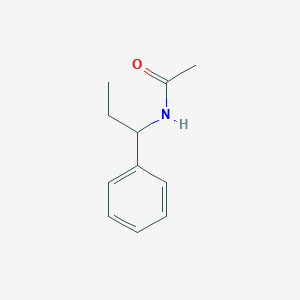

N-(1-phenylpropyl)acetamide

Description

Contextualization within Amide Chemistry and Phenylpropyl Derivatives

N-(1-phenylpropyl)acetamide, with the molecular formula C₁₁H₁₅NO, is classified as a secondary amide. Amides are a significant class of organic compounds characterized by a carbonyl group bonded to a nitrogen atom. The amide bond is a fundamental linkage in chemistry and biology, most notably forming the backbone of proteins. vulcanchem.com this compound is a derivative of acetic acid and 1-phenylpropylamine.

The structure of this compound incorporates a phenylpropyl group. This imparts a degree of hydrophobicity and conformational flexibility to the molecule. The presence of the phenyl ring and the propyl chain influences its physical and chemical properties, as well as its interactions with other molecules.

Significance of this compound as a Molecular Scaffold

In chemical research, this compound serves as a foundational structure, or scaffold, for the synthesis of more complex molecules. Its phenylpropyl moiety can mimic hydrophobic side chains of amino acids, making it a point of interest in the design of peptide mimetics. vulcanchem.com The amide linkage provides a stable connection point for further functionalization. The core structure of this compound is also found in precursors to certain synthetic opioids, making it a relevant reference compound in forensic chemistry and toxicology.

Overview of Research Trajectories in this compound Studies

Research involving this compound has primarily focused on its synthesis, characterization, and its role as a building block for more elaborate chemical entities. Studies have explored its potential in medicinal chemistry, with some research indicating that compounds with this structural motif may exhibit biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. However, much of the detailed investigation into these activities has been conducted on its derivatives rather than the parent compound itself.

Detailed Research Findings

Synthesis and Characterization

The synthesis of this compound is typically achieved through standard amidation reactions. A common method is the direct acetylation of 1-phenylpropylamine using acetyl chloride or acetic anhydride (B1165640). Another approach involves the use of coupling agents to facilitate the reaction between acetic acid and 1-phenylpropylamine.

The structural confirmation of this compound is accomplished through various spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is a key method for its characterization.

Table 1: Spectroscopic Data for this compound

| Technique | Data | Reference |

|---|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 7.39 – 7.19 (m, 5H), 6.15 (s, 1H), 5.10 (p, J = 7.1 Hz, 1H), 1.94 (s, 3H), 1.46 (d, J = 6.9 Hz, 3H) | rsc.org |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₁H₁₅NO | |

| Molecular Weight | 177.24 g/mol | |

| IUPAC Name | This compound |

Structure

3D Structure

Properties

IUPAC Name |

N-(1-phenylpropyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-3-11(12-9(2)13)10-7-5-4-6-8-10/h4-8,11H,3H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSESMFNMAPJWLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40373023 | |

| Record name | N-(1-phenylpropyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2698-79-5 | |

| Record name | N-(1-phenylpropyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N 1 Phenylpropyl Acetamide and Analogous Structures

Direct Synthesis Approaches

Direct synthesis methods for N-(1-phenylpropyl)acetamide primarily involve the formation of the amide bond through the reaction of a carboxylic acid derivative with an amine. These approaches are well-established and widely used in organic synthesis.

Amidation Reactions for C-N Bond Formation

Amidation reactions are fundamental to the synthesis of amides and involve the acylation of an amine. In the context of this compound, this is typically achieved by reacting 1-phenylpropylamine with an activated derivative of acetic acid.

A common method is the use of acetic anhydride (B1165640). In this reaction, 1-phenylpropylamine acts as a nucleophile, attacking one of the carbonyl carbons of acetic anhydride. This is followed by the elimination of a molecule of acetic acid, resulting in the formation of this compound. The reaction is often carried out in the presence of a base to neutralize the acetic acid byproduct.

Alternatively, acetyl chloride can be used as the acylating agent. The reaction between 1-phenylpropylamine and acetyl chloride is generally rapid and exothermic, producing this compound and hydrogen chloride. A base, such as pyridine or triethylamine (B128534), is typically added to scavenge the hydrogen chloride.

Table 1: Common Acylating Agents for Amidation Reactions

| Acylating Agent | Structure | Byproduct | Typical Reaction Conditions |

|---|---|---|---|

| Acetic Anhydride | (CH₃CO)₂O | Acetic Acid | Room temperature or gentle heating, often with a base. |

| Acetyl Chloride | CH₃COCl | HCl | Often at low temperatures (e.g., 0 °C) with a non-nucleophilic base. |

| Acetic Acid | CH₃COOH | H₂O | High temperatures or in the presence of a coupling agent. |

Condensation Reactions Utilizing Phenylpropylamine Precursors

Condensation reactions provide a direct route to this compound from 1-phenylpropylamine and acetic acid, with the removal of a water molecule. These reactions often require the use of a coupling agent to activate the carboxylic acid.

A widely employed class of coupling agents is carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC). In this process, DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine, 1-phenylpropylamine, to yield the desired amide and N,N'-dicyclohexylurea, which precipitates from the reaction mixture.

Recent advancements have also explored the use of metal catalysts for direct amidation. For instance, nickel(II) chloride has been shown to be an effective catalyst for the direct amidation of phenylacetic acid derivatives with benzylamine derivatives, a reaction analogous to the synthesis of this compound. nih.gov This method offers an eco-friendly alternative by avoiding stoichiometric activating agents. nih.gov

Table 2: Selected Condensation Agents and Catalysts for Amide Synthesis

| Reagent/Catalyst | Abbreviation | Function | Typical Byproduct |

|---|---|---|---|

| N,N'-Dicyclohexylcarbodiimide | DCC | Coupling Agent | N,N'-Dicyclohexylurea |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Coupling Agent | Water-soluble urea derivative |

| Nickel(II) Chloride | NiCl₂ | Catalyst | Water |

Advanced Catalytic Syntheses

Modern synthetic chemistry has seen the development of sophisticated catalytic methods that offer novel pathways to amides, often with high levels of selectivity and efficiency.

Gold-Catalyzed Hydration of Propargylic Amide Precursors

Gold catalysts have emerged as powerful tools for the activation of alkynes towards nucleophilic attack. The synthesis of this compound can be envisioned through the gold-catalyzed hydration of a suitable propargylic amide precursor, such as N-(1-phenylprop-2-yn-1-yl)acetamide.

While the direct gold-catalyzed hydration of N-(1-phenylprop-2-yn-1-yl)acetamide is not extensively documented, analogous transformations have been reported. For example, the gold(III)-catalyzed hydration of 3-(1-phenylprop-2-ynyl)-pentane-2,4-dione proceeds in high yield. doi.org In this type of reaction, the gold catalyst activates the alkyne, facilitating the addition of water across the triple bond to form an enol intermediate, which then tautomerizes to the more stable ketone. In the case of N-(1-phenylprop-2-yn-1-yl)acetamide, this would lead to the formation of a β-keto amide, which could potentially be converted to this compound through subsequent reduction steps.

Table 3: Example of Gold-Catalyzed Hydration of a Phenylpropargyl Derivative

| Substrate | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 3-(1-phenylprop-2-ynyl)-pentane-2,4-dione | NaAuCl₄·2H₂O | CH₃CN/H₂O | 60 | 94 | doi.org |

Chemoenzymatic Cascade Strategies for Enantioselective Formation

Chemoenzymatic cascade reactions combine the selectivity of biocatalysts with the versatility of chemical synthesis to produce chiral molecules with high enantiopurity. An enantioselective synthesis of this compound can be designed using such a strategy.

A potential chemoenzymatic route could involve a two-step, one-pot process. The first step would be the asymmetric synthesis of (R)- or (S)-1-phenylpropylamine from a prochiral ketone using an amine transaminase (ATA) enzyme. These enzymes are capable of transferring an amino group from a donor molecule to a ketone with high stereoselectivity. The second step would involve the acylation of the newly formed chiral amine. This can be achieved using a lipase, such as Candida antarctica lipase B (CALB), which can catalyze the amidation reaction between the chiral amine and an activated acyl donor, like an ester of acetic acid. This cascade approach avoids the isolation of intermediates and can lead to high yields and excellent enantiomeric excess of the final product.

Table 4: Enzymes in Chemoenzymatic Cascades for Chiral Amine and Amide Synthesis

| Enzyme Class | Example | Transformation | Key Advantage |

|---|---|---|---|

| Amine Transaminase | ATA | Asymmetric synthesis of chiral amines from ketones | High enantioselectivity |

| Lipase | Candida antarctica Lipase B (CALB) | Acylation of amines to form amides | Broad substrate scope and high stability |

| Adenylating Enzyme | TycA-A | ATP-dependent activation of carboxylic acids for amidation | Direct ligation of unprotected amino acids and amines nih.gov |

Visible-Light-Induced Ritter Reaction Pathways

Visible-light photoredox catalysis has provided access to novel chemical transformations under mild conditions. The Ritter reaction, which traditionally involves the reaction of a carbocation with a nitrile to form an amide, can be initiated by visible light. qub.ac.uk

A plausible visible-light-induced Ritter reaction pathway for the synthesis of this compound could start from a styrene derivative, such as 1-phenylpropene. In the presence of a suitable photocatalyst, an electron donor, and an oxidant, the alkene can be oxidized to a radical cation. This intermediate can then be trapped by a molecule of water to form a benzylic carbocation. The carbocation is subsequently attacked by acetonitrile, the nitrile solvent, to form a nitrilium ion. Hydrolysis of the nitrilium ion upon workup would then yield the final product, this compound. This method offers a way to construct the amide bond through C-H functionalization. qub.ac.uk

Table 5: Common Photocatalysts for Visible-Light-Induced Reactions

| Photocatalyst | Color | Excitation Wavelength (nm) | Redox Potentials (V vs SCE) |

|---|---|---|---|

| Ru(bpy)₃²⁺ | Orange | ~452 | E₁/₂ (Ru³⁺/Ru²⁺) = -0.81, E₁/₂ (Ru²⁺/Ru⁺) = +1.29 |

| Ir(ppy)₃ | Yellow-Green | ~375, ~460 | E₁/₂ (Ir⁴⁺/Ir³⁺) = -1.73, E₁/₂ (Ir³⁺/Ir²⁻) = +0.31 |

| Eosin Y | Red | ~518 | E₁/₂ (Eosin Y⁺/Eosin Y*) = -1.08, E₁/₂ (Eosin Y/Eosin Y⁻) = +0.78 |

Applications of Organometallic Catalysis in C-C and C-N Coupling

Organometallic catalysis is a cornerstone of modern organic synthesis, providing powerful tools for the construction of C-C and C-N bonds. For the synthesis of this compound, these reactions can be envisioned at two key stages: the formation of the carbon skeleton of the precursors or the direct formation of the C-N amide bond.

Transition-metal catalyzed cross-coupling reactions are instrumental in forming C-N bonds. rsc.org A prominent example is the Buchwald-Hartwig amination, which utilizes palladium catalysts to couple amines with aryl halides or pseudohalides. acs.org This methodology could be applied to synthesize precursors to N-aryl amides. While direct C-N coupling to form amides is also an area of intense research, transition-metal catalysis is more commonly applied to form the amine or carboxylic acid precursors. For instance, nickel-hydride catalysis has emerged as a significant method for hydroamination, a key step in forming C-N bonds. nih.gov

Ruthenium-based catalysts have been employed in redox-neutral, atom-economical amide synthesis from alcohols and nitriles. acs.org In such a reaction, the C-N bond is efficiently formed between the nitrogen of the nitrile and the alpha-carbon of the alcohol without generating byproducts. acs.org Furthermore, palladium-catalyzed cross-coupling reactions have been developed for the efficient synthesis of N-substituted amides from various starting materials, including 4-bromo-7-azaindole derivatives, with amines, amides, and amino acid esters. beilstein-journals.org These reactions often employ ligands like Xantphos to facilitate the C-N bond formation. beilstein-journals.org

Chiral Synthesis and Stereocontrol

The 1-phenylpropyl group in this compound contains a stereocenter, meaning the compound can exist as two non-superimposable mirror images, or enantiomers ((R) and (S)). Controlling the three-dimensional arrangement of atoms at this center is crucial, particularly in pharmaceutical applications where different enantiomers can have vastly different biological activities.

Enantioselective Synthesis of N-((R)-1-phenylpropyl)acetamide

Achieving an enantiomerically pure form of a chiral compound requires enantioselective synthesis. This involves strategies that selectively produce one enantiomer over the other. One common approach is the use of chiral catalysts or reagents that create a chiral environment for the reaction. For the synthesis of chiral amides, methods have been developed that avoid racemization (the formation of an equal mixture of both enantiomers). rsc.org

A notable strategy is the "Umpolung Amide Synthesis" (UmAS), which provides a way to create enantiopure amides. nih.govacs.orgresearchgate.net This method inverts the typical reactivity of the starting materials and has been successfully used to prepare chiral α-amino-N-aryl amides with complete retention of stereochemical purity. nih.govacs.org While many methods focus on α- or β-chiral amides, copper-catalyzed asymmetric hydroaminocarbonylation has been developed for the synthesis of γ-chiral amides, demonstrating the ongoing expansion of enantioselective techniques to more remote stereocenters. nih.gov

Dynamic Kinetic Resolution Techniques

Dynamic Kinetic Resolution (DKR) is a powerful technique for converting a racemic mixture (a 50:50 mix of both enantiomers) entirely into a single, desired enantiomer, thus achieving a theoretical yield of 100%. researchgate.net This process combines a rapid, continuous racemization of the starting material with a highly selective kinetic resolution step.

A highly efficient chemoenzymatic DKR process has been developed for primary amines, which are direct precursors to N-substituted acetamides. organic-chemistry.org This method pairs a ruthenium catalyst for the in-situ racemization of the amine with a lipase enzyme, such as Candida antarctica lipase B (CALB), for the enantioselective acylation of one of the enantiomers. researchgate.netorganic-chemistry.orgnih.gov The unreactive enantiomer, which would be wasted in a standard kinetic resolution, is continuously converted back into the racemic mixture by the ruthenium catalyst, allowing it to be consumed in the enzymatic acylation step. nih.govrsc.org This combination of enzyme and metal catalysis has proven effective for a variety of primary amines, yielding the final amide product in high yield and with excellent enantiomeric excess (ee). organic-chemistry.org

| Substrate | Racemization Catalyst | Enzyme | Acylating Agent | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| (S)-1-Phenylethylamine | Shvo's Ruthenium Catalyst | Candida antarctica Lipase B (CALB) | Isopropyl acetate | High | High |

| Racemic Allylic Alcohols | (p-cymene)ruthenium(II) complex | Lipase | Acyl Donor | >80 | High |

| 3-hydroxy-pyrrolidine | Ruthenium Catalyst | Lipase PS-IM | Acetyl Donor | 87 | 95 |

Stereodivergent Methodologies in Derivatization

Stereodivergent synthesis allows for the selective production of any possible stereoisomer of a molecule with multiple stereocenters, starting from a common precursor. This provides a high degree of flexibility in synthesizing complex molecules. While DKR aims to produce a single enantiomer, stereodivergent methods would, for example, allow access to (R,R), (R,S), (S,R), and (S,S) diastereomers of a molecule with two chiral centers. This is often achieved by carefully selecting catalysts and reagents that favor the formation of a specific stereochemical outcome. Although specific examples for the derivatization of this compound are not detailed in the provided context, the principles of asymmetric synthesis using chiral amides as synthons are well-established for creating new stereocenters in a controlled manner. iupac.org

Mechanistic Investigations of Synthetic Transformations

Understanding the step-by-step pathway of a chemical reaction—its mechanism—is fundamental to optimizing reaction conditions and developing new synthetic methods. For the synthesis of this compound, the key transformation is the amidation process.

Elucidation of Reaction Mechanisms in Amidation Processes

Amidation, the formation of an amide bond, can proceed through several mechanisms depending on the reagents and catalysts used. In metal-catalyzed transamidation (the exchange of an amine on an existing amide), a plausible mechanism involves the initial reaction of the amide with a metal pre-catalyst to form a metal-amidate complex. researchgate.netnih.gov This complex then reacts with a primary amine to generate an adduct. A subsequent proton transfer and intramolecular nucleophilic attack form a key metallacycle intermediate, where the metal center activates both the amine and the amide. nih.gov The cycle is completed by isomerization and elimination to release the new amide product.

In zirconium-catalyzed direct amidation between a carboxylic acid and an amine, a dinuclear zirconium complex is believed to be the active catalytic species. mdpi.com This complex facilitates the reaction between the carboxylate and the amine to form a tetrahedral intermediate. The rate-determining step is often the cleavage of the C-O bond within this intermediate to form the final amide. mdpi.com Different mechanisms are likely at play for other catalytic systems, such as those using boron- or titanium-based catalysts.

Role of Catalysts and Reagents in Stereochemical Outcomes

The synthesis of this compound and analogous structures with a stereocenter at the C-1 position of the propyl group necessitates careful control of stereochemistry. The Ritter reaction, a powerful method for forming N-alkyl amides from nitriles and carbocation precursors (such as alcohols or alkenes), can be rendered stereoselective through the judicious choice of catalysts and reagents. rsc.orgnih.gov

An acid-catalyzed Ritter reaction of chiral secondary benzylic alcohols can proceed with high diastereoselectivity, providing access to chiral amides. rsc.orgnih.gov The stereochemical outcome is influenced by the reaction mechanism, where the attack of the nitrile on an intermediate N-acyliminium ion is often reversible. The stereochemistry of the resulting product is determined by the relative rates of cyclization of the diastereomeric Ritter intermediates. For instance, in certain systems, the cis-intermediate cyclizes more readily, leading to the observed high diastereoselectivity. acs.org

Computational studies have been employed to design chiral catalysts for asymmetric Ritter reactions. Density Functional Theory (DFT) calculations have been used to investigate chiral BINOL-derived Brønsted acids, such as N-triflyl phosphoramide (NTP) acid, as potential catalysts. morressier.com These studies predict that such catalysts can achieve the necessary acidity for the reaction to proceed while providing a scaffold for enantioinduction. The enantioselectivity is hypothesized to be controlled by non-covalent interactions between the substrate-nitrile complex and the chiral catalyst, with substituents on the catalyst's backbone playing an influential role. morressier.com The table below summarizes the predicted enantiomeric excess for a model reaction using a designed catalyst. morressier.com

Table 1: Predicted Enantioselectivity in a Catalyzed Asymmetric Ritter Reaction

| Substrate | Nitrile | Catalyst | Predicted Enantiomeric Excess (ee) |

|---|---|---|---|

| Benzylic Alcohol | Acetonitrile | NTP Acid | Up to 99% |

| Benzylic Alcohol | Benzonitrile | NTP Acid | Up to 99% |

Data derived from computational studies on model systems. morressier.com

Chiral catalysts are pivotal in guiding reactions to form specific enantiomers with high selectivity. In the context of synthesizing chiral amines and their derivatives, such as this compound, chiral nickel catalysts have been used for the enantioconvergent synthesis of protected dialkyl carbinamines from racemic starting materials. acs.orgnih.gov While not a direct Ritter reaction, these methods highlight the importance of chiral transition metal catalysts in establishing stereocenters in amine-containing molecules.

Traceless Fluoride Relay Mechanisms in Ritter Reactions

The concept of a "traceless fluoride relay" in the context of the Ritter reaction is a novel area with limited direct literature. However, by examining related methodologies, a conceptual framework can be proposed. A traceless relay mechanism implies that a fluoride-containing species facilitates a key transformation but is not incorporated into the final product. The role of fluoride in C-N bond formation and related reactions is an active area of research.

In some contexts, fluoride has been used as an activator in C-N cross-coupling reactions. For example, palladium-catalyzed C-N bond formation between N-trimethylsilylamines and aryl halides can proceed in the presence of a fluoride activator. researchgate.net While distinct from the Ritter reaction, this demonstrates the ability of fluoride to promote C-N bond formation.

More relevant to amide synthesis is the use of acyl fluorides as reactive intermediates. Acyl fluorides can be generated in situ from carboxylic acids using fluorinating agents. rsc.org These intermediates are more stable to hydrolysis than acyl chlorides but are sufficiently reactive towards amines to form amide bonds, even with sterically hindered substrates. rsc.orgresearchgate.net A photochemical three-component Ritter-type reaction has been reported where potassium fluoride (KF) was a key additive, suggesting a role for fluoride in facilitating the reaction. researchgate.net

A hypothetical traceless fluoride relay in a Ritter-type reaction could involve the following conceptual steps:

Activation: A fluoride source could interact with the alcohol or alkene substrate, possibly in conjunction with a Lewis or Brønsted acid, to facilitate the formation of the carbocation intermediate.

Relay: The fluoride could be part of a catalytic cycle, where it is transferred to another species in the reaction mixture and then regenerated. For instance, a silicon-based additive could be used, where a stable Si-F bond is transiently formed. chemrxiv.org

Traceless Departure: The fluoride is not incorporated into the final amide product but is regenerated as part of the catalyst or is present in a benign byproduct.

While a specific, well-defined "traceless fluoride relay mechanism" for the Ritter reaction is not established in the current literature, the principles of using fluoride as a leaving group, a catalyst component, or in the generation of reactive intermediates are known in other areas of organic synthesis. researchgate.netnih.govrsc.org Further research would be needed to develop and validate such a mechanism for the synthesis of this compound and its analogs.

Process Optimization and Scalability Considerations in Laboratory Synthesis

The efficient and scalable synthesis of this compound in a laboratory setting can be significantly enhanced by modern process optimization techniques, including the use of continuous flow reactors, automated synthesis platforms, and effective catalyst management strategies.

Continuous Flow Reactor Applications for Efficient Acetylation

Continuous flow reactors offer numerous advantages over traditional batch processing for acetylation and amide synthesis, including improved heat and mass transfer, enhanced safety, and easier scalability. amt.uk These systems typically involve pumping reactant solutions through reactor coils or microfluidic chips where the reaction occurs under controlled conditions of temperature, pressure, and residence time. mit.edu

For acetylation reactions, a continuous flow setup can be designed using a tubular reactor, such as a coiled perfluoroalkoxy (PFA) tube, placed in a heated environment. researchgate.net Reactants, like the amine precursor to this compound and an acetylating agent (e.g., acetic anhydride), are continuously pumped into the reactor. The residence time, which is crucial for reaction completion, is determined by the reactor volume and the flow rate. mit.edu

Table 2: Example of a Continuous Flow Acetylation Setup

| Parameter | Description |

|---|---|

| Reactor Type | Coiled Perfluoroalkoxy (PFA) tubing |

| Pumping System | HPLC pumps, syringe pumps, or piston pumps |

| Temperature Control | Heated furnace or oil bath |

| Pressure Control | Back pressure regulator |

| Mixing | Static mixer or co-flow setup |

Based on general designs for continuous flow reactors. mit.eduresearchgate.netsquarespace.com

The use of heterogeneous catalysts in packed bed reactors is another common strategy in continuous flow synthesis. This approach simplifies catalyst separation from the product stream, a key advantage for process efficiency. For N-alkylation of amides with alcohols, a potential route to analogous structures, continuous flow processes can also be employed. researchgate.net

Automated Synthesis Systems and Real-Time Monitoring

Automated synthesis platforms can significantly accelerate the optimization of reaction conditions for the synthesis of this compound. These systems can perform multiple experiments in parallel, varying parameters such as reagent stoichiometry, temperature, and reaction time. researchgate.net Robotic platforms can handle the entire workflow, from reagent dispensing to reaction work-up and product isolation. researchgate.net

A crucial component of automated synthesis is the integration of real-time monitoring techniques, also known as Process Analytical Technology (PAT). nih.gov These tools provide continuous data on the reaction progress, allowing for dynamic control and optimization. Common real-time monitoring techniques for amide synthesis include:

High-Performance Liquid Chromatography (HPLC): Can be used for off-line or at-line analysis of reaction conversion and product purity. chemrxiv.org

Infrared (IR) Spectroscopy: Can monitor the disappearance of reactants and the appearance of the amide product by tracking characteristic vibrational frequencies. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for in-line reaction monitoring. nih.gov

Computer Vision: An emerging technique that uses cameras to monitor colorimetric changes in the reaction mixture, which can be correlated with reaction progress. chemrxiv.org

Electrochemical Detection: Can monitor the course of acylation steps by measuring changes in electrical conductivity. nih.gov

The data from these monitoring tools can be fed into a control system, creating a feedback loop for self-optimization of the synthesis process. researchgate.net

Catalyst Recycling and Reagent Management

The sustainability and cost-effectiveness of synthesizing this compound can be improved by implementing strategies for catalyst recycling and efficient reagent management. The use of heterogeneous catalysts is a primary strategy for facilitating catalyst recovery. researchgate.netmdpi.com After the reaction, the solid catalyst can be separated from the liquid product mixture by simple filtration or centrifugation and potentially be reused in subsequent batches. mdpi.comresearchgate.net

For homogeneous catalysts, various strategies have been developed to enable their recycling. nih.gov One approach is to immobilize the catalyst on a solid support through non-covalent interactions, allowing for its recovery by filtration. nih.gov Another method involves using a biphasic system, where the catalyst resides in a separate phase from the product, allowing for easy separation. For example, fluorous-tagged catalysts can be separated using fluorous solid-phase extraction. nih.gov

In some cases, the catalyst can be recovered by precipitation from the reaction mixture upon cooling. For instance, a zinc(II) catalyst used in esterification was shown to precipitate as zinc carboxylate at the end of the reaction, allowing for its recovery by filtration. acs.org

Effective reagent management involves optimizing the stoichiometry of reactants to minimize waste and utilizing less hazardous reagents where possible. For example, in acetylation reactions, the use of stoichiometric amounts of activating agents can be replaced by catalytic methods. nih.gov

Table 3: Comparison of Catalyst Recycling Strategies

| Strategy | Method of Separation | Advantages | Disadvantages |

|---|---|---|---|

| Heterogeneous Catalysis | Filtration, Centrifugation | Simple, efficient separation | Potential for leaching or deactivation |

| Homogeneous Catalyst Immobilization | Filtration | High catalyst activity, easy separation | Potential for reduced catalyst performance |

| Biphasic Catalysis | Phase Separation | Easy separation, potential for continuous operation | May require specialized solvents |

| Precipitation | Filtration | Simple recovery | Limited to catalysts that precipitate under specific conditions |

A summary of common catalyst recycling strategies. mdpi.comnih.govacs.org

Chemical Reactivity and Functional Group Transformations of N 1 Phenylpropyl Acetamide

Reactions at the Amide Moiety

The amide group in N-(1-phenylpropyl)acetamide is a robust functional group, characterized by resonance stabilization which renders it less reactive than other carbonyl compounds. u-tokyo.ac.jp However, it can undergo specific oxidative and reductive transformations under appropriate conditions.

Oxidative Transformations of the Amide Group

The oxidation of secondary amides like this compound can lead to the formation of various products, depending on the reagents and reaction conditions. While direct oxidation of the amide nitrogen is challenging due to its low basicity and resistance to oxidation, transformations can be achieved at the carbon adjacent to the nitrogen. u-tokyo.ac.jp

Hypervalent iodine reagents have emerged as effective oxidants for various organic transformations, including those involving amides. nih.govresearchgate.netacs.org Reagents such as 2-iodoxybenzoic acid (IBX) and Dess-Martin periodinane (DMP) are known for their mild oxidizing properties and high chemoselectivity. nih.gov For instance, N-alkyl amides with a methylene (B1212753) group adjacent to the amide nitrogen can be converted to imides using hydroperoxides in the presence of transition metal salts, a reaction that can be accelerated by microwave irradiation. researchgate.net Another approach involves the use of oxoammonium catalysts, which can oxidize a range of N-substituted amines, including amides, to their corresponding imides through a hydride transfer mechanism. chemrxiv.org

Recent research has also demonstrated the oxidative cleavage of the C-N bond in N-aryl amides using IBX, yielding primary amides. nih.gov Furthermore, hypervalent iodine(III) reagents can facilitate a Hofmann-type rearrangement of primary amides to produce secondary amides. organic-chemistry.org These methodologies highlight the potential for selective oxidative functionalization of the amide moiety in this compound for synthesizing novel derivatives.

Reductive Conversion of the Amide Group to Amines

The reduction of the amide group in this compound to the corresponding amine, N-(1-phenylpropyl)ethanamine, is a fundamental transformation. Due to the low reactivity of the amide carbonyl, strong reducing agents are typically required. masterorganicchemistry.com

Lithium aluminum hydride (LiAlH₄) is the most common and effective reagent for this conversion. masterorganicchemistry.comchemistrysteps.comucalgary.ca The reaction proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the elimination of the oxygen atom to form an iminium ion intermediate. ucalgary.cajove.com A second hydride addition to the iminium ion yields the final amine product. masterorganicchemistry.comjove.com This process effectively converts the C=O group into a -CH₂- group. ucalgary.ca The reaction is typically carried out in an ether solvent like tetrahydrofuran (B95107) (THF), followed by an aqueous workup to neutralize reactive reagents. masterorganicchemistry.comucalgary.ca

Catalytic hydrogenation is an alternative, more atom-economical method for amide reduction. u-tokyo.ac.jp However, this method often demands harsh conditions, such as high pressures (above 197 atm) and temperatures (exceeding 200 °C). wikipedia.org Specialized catalysts, including copper chromite and various rhenium oxides, have been developed to facilitate this reaction under milder conditions. wikipedia.org Recent advancements have introduced bifunctional catalysts, such as a copper(I)/N-heterocyclic carbene system, that enable amide reduction with H₂ as the terminal reducing agent under significantly milder conditions. chemrxiv.orgacs.org Furthermore, platinum-vanadium bimetallic catalysts have shown promise for amide hydrogenation at temperatures as low as 70 °C and hydrogen pressures of 30 bar, and in some cases, even at room temperature or 1 bar of H₂. osaka-u.ac.jp

Table 1: Comparison of Reagents for Amide Reduction

| Reagent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | THF, reflux | High reactivity, applicable to a wide range of amides. masterorganicchemistry.comchemistrysteps.com | Stoichiometric waste, requires careful handling. u-tokyo.ac.jp |

| Catalytic Hydrogenation | High pressure and temperature | Atom economical, water is the only byproduct. u-tokyo.ac.jp | Requires harsh conditions and specialized catalysts. wikipedia.org |

| Pt-V Bimetallic Catalyst | 70°C, 30 bar H₂ | Milder conditions, recyclable catalyst. osaka-u.ac.jp | Catalyst preparation can be complex. |

| Copper(I)/NHC Catalyst | Mild conditions | Utilizes H₂ as a clean reducing agent. chemrxiv.orgacs.org | May have limited substrate scope. |

Reactivity of the Phenylpropyl Substituent

The phenylpropyl group of this compound offers additional sites for chemical modification, namely the aromatic phenyl ring and the aliphatic propyl chain.

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

The phenyl ring in this compound can undergo electrophilic aromatic substitution (SEAr) reactions. wikipedia.org The N-acetylaminoalkyl group acts as an activating group and an ortho, para-director. This is because the nitrogen atom can donate its lone pair of electrons to the aromatic ring through resonance, increasing the electron density at the ortho and para positions and making the ring more nucleophilic. wikipedia.org

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com For instance, nitration would introduce a nitro group (-NO₂) predominantly at the ortho and para positions of the phenyl ring. youtube.com Similarly, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst would yield the corresponding ortho- and para-halo-substituted derivatives. wikipedia.org

It is important to note that the reaction conditions for Friedel-Crafts reactions must be carefully chosen. The amide nitrogen can coordinate with the Lewis acid catalyst (e.g., AlCl₃), which can deactivate the ring towards substitution. minia.edu.eglibretexts.org

Functionalization of the Propyl Chain

The propyl chain, particularly the benzylic position (the carbon atom attached to both the phenyl ring and the nitrogen), is susceptible to functionalization. The benzylic C-H bond is relatively weak and can be a site for oxidation or substitution reactions. masterorganicchemistry.com

Benzylic oxidation is a key transformation that can convert the benzylic C-H bond into a carbonyl group (ketone in this case). mdpi.comresearchgate.net This can be achieved using various oxidizing agents. Strong oxidants like hot potassium permanganate (B83412) (KMnO₄) can cleave the alkyl chain to form benzoic acid. masterorganicchemistry.com However, more selective methods are available to yield the corresponding ketone. acs.orgorganic-chemistry.org For example, systems like N-hydroxyphthalimide (NHPI) in combination with a catalyst and molecular oxygen can selectively oxidize benzylic C-H bonds. mdpi.comacs.org Other reagents like o-iodoxybenzoic acid (IBX) are also effective for this transformation. organic-chemistry.org

Derivatization Strategies for Research and Analytical Purposes

Derivatization of this compound is crucial for various applications, including the synthesis of analogs for structure-activity relationship (SAR) studies and the preparation of derivatives suitable for analytical techniques like gas chromatography (GC).

For analytical purposes, derivatization aims to increase the volatility and thermal stability of the analyte. libretexts.org Common methods include silylation, acylation, and alkylation, which target active hydrogen atoms on functional groups like amides. libretexts.org Silylation, for instance, replaces the active hydrogen on the amide nitrogen with a trimethylsilyl (B98337) (TMS) group, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). sigmaaldrich.com

For research purposes, derivatization involves creating a library of related compounds to explore how structural modifications affect biological activity or other properties. The reactions discussed in the previous sections provide a toolkit for this purpose. For example:

Amide Modification : Hydrolysis of the amide followed by coupling with different carboxylic acids can generate a range of analogs with varied acyl groups.

Amine Derivatization : Reduction of the amide to the corresponding amine provides a precursor that can be N-alkylated or N-acylated to introduce diverse substituents.

Phenyl Ring Substitution : Electrophilic aromatic substitution reactions can be used to introduce various functional groups onto the phenyl ring, allowing for the study of electronic and steric effects.

Propyl Chain Functionalization : Oxidation of the benzylic position to a ketone opens up further possibilities for derivatization through reactions of the carbonyl group.

These strategies enable the systematic modification of the this compound scaffold to generate novel compounds with tailored properties. acs.orgresearchgate.net

Acylation Reactions for Amine and Hydroxyl Group Protection/Modification

Acylation is a fundamental reaction in organic synthesis used to introduce an acyl group into a molecule. In the context of this compound, which contains a secondary amine, further acylation is not a typical reaction for protection as the amide nitrogen is already acylated and significantly less nucleophilic than a free amine. However, if the phenyl ring were to contain a hydroxyl substituent, this group would be a prime candidate for acylation as a protection strategy.

Acylation of a hydroxyl group on the phenyl ring of a hypothetical hydroxy-N-(1-phenylpropyl)acetamide derivative would typically involve reaction with an acylating agent such as an acid anhydride (B1165640) (e.g., acetic anhydride) or an acyl chloride (e.g., acetyl chloride) in the presence of a base catalyst. The base, often a tertiary amine like triethylamine (B128534) or pyridine, serves to neutralize the acid byproduct and activate the hydroxyl group.

Table 1: Hypothetical Acylation Reaction Conditions for a Hydroxylated this compound Derivative

| Acylating Agent | Catalyst | Solvent | Reaction Temperature (°C) | Hypothetical Yield (%) |

| Acetic Anhydride | Pyridine | Dichloromethane | 25 | 95 |

| Acetyl Chloride | Triethylamine | Tetrahydrofuran | 0-25 | 92 |

| Benzoyl Chloride | DMAP | Acetonitrile | 25 | 90 |

This data is illustrative and based on general acylation reactions of phenols.

The resulting ester provides a stable protecting group that can be removed under basic conditions (saponification) when desired, allowing for the selective modification of other parts of the molecule.

Silylation Techniques for Volatility Enhancement in Chromatography

Gas chromatography (GC) is a powerful analytical technique for separating and analyzing volatile compounds. For compounds with lower volatility, such as amides which can exhibit hydrogen bonding, derivatization is often employed to increase their volatility. Silylation is a common derivatization technique where an active hydrogen, such as the one on the amide nitrogen of this compound, is replaced by a silyl (B83357) group, typically a trimethylsilyl (TMS) group.

This transformation is achieved by treating the amide with a silylating agent. Common silylating agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), and trimethylchlorosilane (TMCS). The reaction breaks the intermolecular hydrogen bonds, leading to a significant increase in volatility and improved peak shape in GC analysis.

Table 2: Common Silylating Agents and Their Properties for Derivatization

| Silylating Agent | Abbreviation | Boiling Point (°C) | Key Features |

| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | 145 | Highly reactive, volatile byproducts |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | 132 | Most volatile TMS-amide reagent |

| Trimethylchlorosilane | TMCS | 57 | Often used as a catalyst with other silylating agents |

This data is based on the general properties of silylating agents.

The derivatization of this compound with a silylating agent like BSTFA would proceed by the attack of the amide nitrogen on the silicon atom of the silylating agent, leading to the formation of the N-trimethylsilyl derivative and volatile byproducts.

Stereospecific Derivatization for Enantiomer Quantification

This compound is a chiral molecule, existing as two enantiomers due to the stereocenter at the carbon atom attached to the phenyl group and the nitrogen atom. The quantification of individual enantiomers is crucial in many fields, including pharmacology and stereoselective synthesis. Stereospecific derivatization is a technique used to convert a pair of enantiomers into a pair of diastereomers. Diastereomers have different physical properties and can be separated and quantified using achiral chromatographic techniques like gas chromatography or high-performance liquid chromatography (HPLC).

This is achieved by reacting the chiral analyte with a chiral derivatizing agent (CDA) that is itself enantiomerically pure. For this compound, derivatization would target the N-H bond of the amide. However, a more common approach for chiral amines, from which the acetamide (B32628) is derived, involves reaction with a chiral acyl chloride, such as Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride), or other chiral reagents.

If we consider the precursor amine, 1-phenylpropylamine, its reaction with an enantiomerically pure chiral derivatizing agent would result in two diastereomeric amides. These diastereomers can then be separated and quantified, allowing for the determination of the enantiomeric excess (ee) of the original amine.

Table 3: Examples of Chiral Derivatizing Agents for Amines

| Chiral Derivatizing Agent | Acronym | Analytical Technique |

| α-methoxy-α-(trifluoromethyl)phenylacetyl chloride | MTPA-Cl (Mosher's acid chloride) | NMR, HPLC, GC |

| 1-phenylethyl isocyanate | PEIC | HPLC, GC |

| Menthyl chloroformate | HPLC, GC |

This table provides examples of common CDAs for the derivatization of chiral amines.

The choice of the chiral derivatizing agent depends on the specific analyte and the analytical technique to be used. The resulting diastereomers will exhibit different retention times in chromatography or distinct signals in NMR spectroscopy, allowing for their individual quantification.

Stereochemical Aspects and Chiral Recognition in N 1 Phenylpropyl Acetamide Research

Enantiomeric and Diastereomeric Purity Assessment

Determining the enantiomeric purity of chiral compounds like N-(1-phenylpropyl)acetamide is crucial. Chiral chromatography stands out as a primary technique for this purpose, allowing for the effective separation and quantification of optical isomers.

Chiral chromatography is a powerful method for separating enantiomers. Techniques such as high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are widely employed. chromatographyonline.com The success of these separations hinges on the use of a chiral stationary phase (CSP), which interacts differently with each enantiomer, leading to different retention times.

Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are highly effective for resolving a wide range of chiral molecules, including acetamides. chromatographyonline.com Research on acetamide (B32628) intermediates has demonstrated the utility of SFC with various polysaccharide-based columns. In one study, four different CSPs were evaluated for the enantiomeric separation of an acetamide derivative. The results showed that the choice of CSP and the organic modifier in the mobile phase significantly impacted the resolution of the enantiomers. nih.gov

The study highlighted that while a Chiralpak AD column was ineffective, other columns provided excellent separation. Specifically, the Lux Cellulose-2 column, when used with 2-propanol as a modifier, yielded the highest retention and resolution, achieving baseline separation in under six minutes. nih.gov The separation process was found to be enthalpy-driven, as determined by van't Hoff plots. nih.gov

| Chiral Stationary Phase (CSP) | Based On | Separation Achieved? | Notable Results |

|---|---|---|---|

| Chiralcel OD-H | Cellulose Phenylcarbamate Derivative | Yes | Provided excellent results with high resolution (>2). |

| Chiralpak AD | Amylose Phenylcarbamate Derivative | No | The chiral separation could not be achieved. |

| Lux Cellulose-2 | Cellulose Phenylcarbamate Derivative | Yes | Achieved the highest enantioresolutions and retentions, especially with 2-propanol as a modifier. |

| Lux Amylose-2 | Amylose Phenylcarbamate Derivative | Yes | Provided excellent results with analysis times around 6 minutes. |

Assignment of Absolute Configuration in Chiral Derivatives

Once enantiomers are separated, assigning their absolute configuration (i.e., R or S) is a critical next step. The Cahn-Ingold-Prelog (CIP) priority rules are the standard method for this assignment. youtube.comlibretexts.org This system involves assigning priorities (1 through 4) to the four groups attached to the chiral center based on atomic number. The molecule is then oriented so that the lowest priority group (4) points away from the viewer, and the direction traced from priority 1 to 2 to 3 determines the configuration: clockwise for R and counter-clockwise for S. libretexts.org

For more complex molecules or when definitive assignment is required, advanced analytical techniques are employed. One such method involves chemical derivatization followed by spectroscopic analysis. For example, a method for assigning the absolute configuration of chiral primary amines—the precursors to amides like this compound—has been developed using a chiral derivatizing agent (CDA). frontiersin.org In this approach, the chiral amine is reacted with each enantiomer of a CDA, such as α-fluorinated phenylacetic phenylselenoester (FPP), to form a pair of diastereomeric amides. frontiersin.orgresearchgate.net

The resulting diastereomers are then analyzed using ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. The difference in the ¹⁹F NMR chemical shifts between the two diastereomeric products is measured. This experimental difference is then compared to theoretical values calculated using Density Functional Theory (DFT). The absolute configuration of the original amine is assigned by matching the sign (positive or negative) of the experimental chemical shift difference with the calculated values for the R and S configurations. frontiersin.orgresearchgate.net

Impact of Chirality on Molecular Recognition (from a structural perspective)

Chiral recognition is the ability of a chiral molecule to interact differently with the two enantiomers of another chiral compound. This phenomenon is fundamental to many biological and chemical processes and is driven by noncovalent interactions between the molecules. nih.gov For recognition to occur, there must be a specific three-dimensional fit between the chiral selector (e.g., a CSP or a biological receptor) and the enantiomers.

The structural basis for this discrimination lies in the formation of transient diastereomeric complexes stabilized by a combination of noncovalent forces, such as hydrogen bonds, dipole-dipole interactions, and van der Waals forces. The different spatial arrangements of the substituents on the enantiomers lead to different stabilities in these complexes.

Studies on chiral recognition in the gas phase using mass spectrometry have shown that even subtle structural differences can significantly alter molecular recognition. nih.gov For instance, the ability of a tripeptide to recognize the chirality of an aromatic amino acid can be enabled or disabled by replacing a single amino acid residue within the tripeptide. nih.gov This demonstrates that the specific geometry and nature of the interacting functional groups are paramount for effective chiral discrimination.

Similarly, chiral recognition can occur at the surface of enantiomorphous crystals. The differential adsorption of enantiomers onto a chiral crystal surface is governed by the thermodynamics of the intermolecular interactions. The ability to achieve chiral recognition depends on the strength of these interactions; if they are too weak, the enantioselectivity is reduced or lost. rsc.org The differential heats and entropies of adsorption for each enantiomer on the chiral surface provide a thermodynamic basis for the recognition process. rsc.org

In-Depth Computational Analysis of this compound Remains an Unexplored Frontier in Theoretical Chemistry

Despite the growing application of computational methods in characterizing molecular structures and interactions, a thorough theoretical investigation of the chemical compound this compound is not yet available in published scientific literature. While computational studies have been performed on analogous acetamide derivatives, specific data regarding the electronic structure, molecular geometry, and intermolecular interactions of this compound, as would be revealed by Density Functional Theory (DFT), Natural Bond Orbital (NBO) analysis, Hirshfeld surface analysis, PIXEL calculations, or detailed hydrogen bonding network analysis, remain to be publicly documented.

Computational chemistry serves as a powerful tool to predict and understand the behavior of molecules at an atomic level. Techniques such as Density Functional Theory are fundamental in modern computational studies for calculating the electronic structure and optimizing the geometry of molecules. This approach provides insights into the distribution of electrons and the stability of different molecular conformations. Following geometry optimization, Natural Bond Orbital (NBO) analysis is often employed to delve deeper into the electronic interactions within a molecule, such as hyperconjugation and intramolecular hydrogen bonding, by examining the interactions between filled and unfilled orbitals.

Further understanding of how molecules interact with each other in a condensed phase is achieved through the analysis of intermolecular and intramolecular interactions. Hirshfeld surface analysis is a valuable method for visualizing and quantifying these non-covalent interactions in crystalline structures. By mapping properties like normalized contact distance onto the molecular surface, researchers can identify key interactions contributing to the crystal packing. This is often complemented by Non-Covalent Interaction (NCI) plots, which provide a visual representation of weak interactions in real space.

For a quantitative assessment of the forces holding molecules together, PIXEL calculations are utilized to determine the lattice energy of a crystal by partitioning it into coulombic, polarization, dispersion, and repulsion components for individual molecule-molecule interactions. This detailed energy analysis helps in understanding the hierarchy and nature of the interactions that dictate the supramolecular architecture.

Finally, a comprehensive analysis of the hydrogen bonding network is crucial for compounds like this compound, which possess both hydrogen bond donors (the N-H group) and acceptors (the C=O group). Understanding the geometry, strength, and pattern of these bonds is essential for predicting the physical and chemical properties of the material.

While the methodologies for such a comprehensive computational study are well-established, their specific application to this compound has not been reported in the accessible scientific literature. Consequently, detailed data tables and research findings for this particular compound cannot be provided at this time. The scientific community awaits future research that will illuminate the theoretical and computational profile of this compound.

Computational and Theoretical Investigations of N 1 Phenylpropyl Acetamide

Spectroscopic Property Prediction and Validation

Computational methods are instrumental in predicting and interpreting various types of molecular spectra. By simulating spectroscopic properties, researchers can validate experimental findings, assign spectral features to specific molecular motions or electronic transitions, and gain a deeper understanding of the molecule's structure and bonding.

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, probes the vibrational modes of a molecule. Computational simulations of these spectra are crucial for assigning the observed absorption bands and scattering peaks to specific atomic motions. spectroscopyonline.comcardiff.ac.ukresearchgate.net

Density Functional Theory (DFT) is a commonly employed quantum mechanical method for simulating vibrational spectra. researchgate.netnih.gov Using functionals like B3LYP combined with appropriate basis sets (e.g., 6-311++G(d,p)), the equilibrium geometry of the molecule is first optimized. nih.govresearchgate.net Following optimization, harmonic vibrational frequencies, infrared intensities, and Raman scattering activities are calculated. researchgate.net

The calculated frequencies often exhibit systematic errors due to the harmonic approximation and limitations of the theoretical level. To improve agreement with experimental data, the computed wavenumbers are typically scaled using empirical scaling factors. researchgate.net A detailed interpretation of the FT-IR and FT-Raman spectra can then be performed by analyzing the potential energy distribution (PED), which describes the contribution of individual internal coordinates to each normal mode. nih.gov

For acetamide (B32628) derivatives, key vibrational modes include:

N-H stretching: Typically observed in the 3200-3400 cm⁻¹ region.

C=O stretching (Amide I band): A strong band usually found between 1630-1680 cm⁻¹.

N-H bending (Amide II band): Located in the 1550-1620 cm⁻¹ range.

C-N stretching (Amide III band): Found between 1250-1350 cm⁻¹.

C-H stretching and bending modes: Associated with the phenyl and propyl groups.

The table below illustrates typical vibrational modes and their expected frequency ranges for a molecule like N-(1-phenylpropyl)acetamide, based on computational studies of related compounds.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Primary Atomic Motion |

| N-H Stretch | 3200 - 3400 | Stretching of the Nitrogen-Hydrogen bond |

| Aromatic C-H Stretch | 3000 - 3100 | Stretching of Carbon-Hydrogen bonds in the phenyl ring |

| Aliphatic C-H Stretch | 2850 - 3000 | Stretching of Carbon-Hydrogen bonds in the propyl group |

| C=O Stretch (Amide I) | 1630 - 1680 | Stretching of the Carbonyl double bond |

| N-H Bend (Amide II) | 1550 - 1620 | Bending of the Nitrogen-Hydrogen bond |

| C-N Stretch (Amide III) | 1250 - 1350 | Stretching of the Carbon-Nitrogen bond |

This interactive table is based on general findings for acetamide-containing compounds from computational studies.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Computational methods for predicting NMR chemical shifts (¹H and ¹³C) have become increasingly accurate and are used to support experimental assignments. researchgate.net Methods range from empirical and database-driven approaches to quantum mechanical calculations and, more recently, machine learning models. researchgate.netnih.govnih.gov

Quantum chemical calculations, often using the Gauge-Including Atomic Orbital (GIAO) method within DFT, can predict chemical shifts with reasonable accuracy. The process involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. The chemical shifts are then determined by referencing these values to a standard, such as tetramethylsilane (TMS).

Machine learning (ML) has emerged as a highly accurate alternative. nih.govnih.gov Deep learning algorithms, particularly graph neural networks trained on large, high-quality experimental datasets, can predict ¹H chemical shifts with a mean absolute error of less than 0.10 ppm. nih.govnih.gov These models can account for the influence of different solvents on chemical shifts, enhancing their predictive power. nih.gov

The following table shows a hypothetical comparison between experimental and predicted ¹H NMR chemical shifts for this compound, illustrating the utility of these predictive methods.

| Proton | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| N-H | 6.0 - 7.0 | Varies |

| Phenyl (ortho, meta, para) | 7.1 - 7.4 | ~7.2 - 7.3 |

| CH (benzylic) | 4.5 - 5.0 | ~4.8 |

| CH₂ (propyl) | 1.6 - 1.8 | ~1.7 |

| CH₃ (acetamide) | 1.9 - 2.1 | ~2.0 |

| CH₃ (propyl) | 0.8 - 1.0 | ~0.9 |

This interactive table presents typical chemical shift ranges. Actual values depend on solvent and specific molecular conformation.

Conformational Analysis and Energy Landscapes

Molecules with rotatable single bonds, like this compound, can exist in multiple spatial arrangements known as conformations. Conformational analysis aims to identify the stable conformers and determine their relative energies and the energy barriers for interconversion. This information is crucial as the molecule's conformation can significantly influence its physical, chemical, and interactive properties.

Computational methods are used to explore the potential energy surface (PES) of a molecule. This is often done by systematically rotating key dihedral angles and calculating the energy at each step. This process, known as a conformational scan, helps identify energy minima (stable conformers) and transition states (energy maxima) on the energy landscape. mdpi.com

For this compound, important dihedral angles include those around the C(phenyl)-C(propyl), C-N, and C-C bonds of the propyl group. The results of such an analysis can be visualized as a free energy landscape, which plots the free energy of the system as a function of one or more collective variables (e.g., dihedral angles, radius of gyration). nih.govnih.gov These maps reveal the most stable conformational states and the pathways for transitioning between them. nih.gov Quantum chemical calculations can determine the relative stability of different conformers, such as those arising from cis-trans isomerization around the amide bond. scielo.org.co

Molecular Docking Studies for Elucidating Binding Modes with Target Molecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). mdpi.com It is a fundamental tool in structure-based drug design and for understanding molecular interactions. mdpi.com The process involves generating a multitude of possible binding poses of the ligand within the receptor's binding site and then using a scoring function to rank them. mdpi.com

The primary goal of molecular docking is to predict the three-dimensional structure of the ligand-protein complex. nih.govresearchgate.net Software like AutoDock, GOLD, and others use search algorithms to explore the conformational space of the ligand within the binding pocket. mdpi.com This process identifies favorable binding modes based on steric and electrostatic complementarity.

The output of a docking simulation provides detailed information on the binding orientation, including the key intermolecular interactions that stabilize the complex. These interactions can include:

Hydrogen bonds: Between the amide group of the ligand and polar residues in the protein.

π-π stacking: Involving the phenyl ring of the ligand and aromatic residues like tryptophan, tyrosine, or phenylalanine in the protein.

Hydrophobic interactions: Between the propyl group and nonpolar pockets of the receptor.

Van der Waals forces.

These predicted binding modes are essential for understanding how a molecule might interact with a biological target, even when excluding the analysis of its biological activity. orientjchem.orgmdpi.com

After predicting the binding pose, the next step is to estimate the binding affinity, often expressed as a binding free energy (ΔG_bind). nih.gov Scoring functions within docking programs provide a rapid but often approximate estimate of this energy. mdpi.com

For more accurate assessments, more computationally intensive methods are employed on the predicted poses. The Molecular Mechanics/Poisson-Boltzmann or Generalized Born Surface Area (MM/PB(GB)SA) method is a popular post-docking analysis technique. nih.gov It calculates the binding free energy by combining molecular mechanics energy terms with solvation free energies.

The binding free energy can be broken down into several components, as shown in the table below, providing insight into the driving forces of the binding event.

| Energy Component | Description | Contribution to Binding |

| ΔE_vdw | Van der Waals Energy | Favorable (Negative) |

| ΔE_elec | Electrostatic Energy | Favorable (Negative) |

| ΔG_polar | Polar Solvation Energy | Unfavorable (Positive) |

| ΔG_nonpolar | Nonpolar Solvation Energy | Favorable (Negative) |

| ΔG_bind | Total Binding Free Energy | Sum of Components |

This interactive table outlines the typical components calculated in MM/PB(GB)SA binding energy assessments.

More rigorous methods like Free Energy Perturbation (FEP) can provide even more accurate predictions of relative binding affinities between similar ligands, though they are computationally very demanding. nih.govscispace.com These calculations are crucial for the computational ranking of different molecules based on their predicted affinity for a target.

Quantum Structure-Activity Relationship (QSAR) Modeling (excluding biological activity)

Quantitative Structure-Property Relationship (QSPR) modeling, a sub-discipline of QSAR, establishes a mathematical correlation between the chemical structure of a molecule and its physicochemical properties. wikipedia.orgnih.gov This computational approach allows for the prediction of properties without the need for experimental synthesis and measurement, accelerating materials and chemical research. nih.gov For this compound, QSPR models can be developed to predict a range of non-biological properties such as boiling point, solubility, and chromatographic retention times.

The development of a robust QSPR model involves several key stages. Initially, a dataset of compounds structurally related to this compound is compiled, for which the physicochemical property of interest has been experimentally determined. Subsequently, a wide array of molecular descriptors are calculated for each molecule in the dataset. mdpi.com These descriptors are numerical values that encode different aspects of the molecular structure. They can be categorized as follows:

Topological (2D) Descriptors: These are derived from the 2D representation of the molecule and describe atomic connectivity, size, and shape. Examples include the Wiener index and Kier & Hall molecular connectivity indices.

Geometrical (3D) Descriptors: These require a 3D conformation of the molecule and include information about molecular volume, surface area, and principal moments of inertia.

Electronic Descriptors: These quantify aspects of the electron distribution within the molecule, such as dipole moment, partial charges on atoms, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Quantum Mechanical Descriptors: Derived from quantum chemical calculations, these provide highly detailed information about the electronic structure. researchgate.net

Once the descriptors are calculated, statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Artificial Neural Networks) are employed to build a mathematical equation that links a selection of the most relevant descriptors to the property being modeled. windows.net The predictive power of the resulting model is then rigorously assessed through internal and external validation techniques to ensure its reliability. researchgate.net

For this compound, a hypothetical QSPR model for predicting a property like its octanol-water partition coefficient (LogP), a measure of lipophilicity, could be developed. The model would take the form of an equation where LogP is a function of specific calculated descriptors.

This table presents hypothetical data for this compound and structurally similar analogs, illustrating the types of molecular descriptors that would be used in a QSPR study. A regression analysis on a larger dataset would yield a predictive equation based on such descriptors.

Molecular Dynamics Simulations for Conformational Sampling

Molecular Dynamics (MD) simulation is a powerful computational method used to study the physical movement of atoms and molecules over time. mdpi.com For a flexible molecule like this compound, MD simulations provide a means to explore its conformational landscape, identifying the various shapes (conformers) it can adopt and their relative stabilities. calcus.cloud This exploration is crucial as the conformation of a molecule can significantly influence its physical and chemical properties.

An MD simulation of this compound would begin by defining a starting 3D structure of the molecule. This structure is then placed within a simulated environment, often a box of solvent molecules like water, to mimic solution conditions. The interactions between all atoms in the system are described by a classical potential energy function known as a force field. neutron-sciences.org Commonly used force fields for organic molecules include CHARMM, AMBER, and OPLS. nih.gov The force field contains parameters that define bond lengths, angles, and the energetics of torsional (dihedral) angles, as well as non-bonded van der Waals and electrostatic interactions. researchgate.net

By integrating Newton's laws of motion, the simulation calculates the forces on each atom and updates their positions and velocities over small time steps (typically femtoseconds), generating a trajectory that maps the molecule's dynamic behavior. youtube.com From this trajectory, various low-energy, stable conformations can be identified.

For this compound, conformational flexibility arises primarily from rotation around several single bonds:

C(phenyl)-C(propyl) bond: Rotation determines the orientation of the phenyl ring relative to the propyl chain.

C(propyl)-N(amide) bond: Rotation around this bond alters the position of the bulky phenylpropyl group relative to the amide plane.

The amide C-N bond itself has a significant barrier to rotation due to partial double-bond character, meaning the atoms of the amide group (O=C-N-H) are typically held in a planar arrangement (either trans or cis). mdpi.com For N-substituted acetamides, the trans conformation is generally more stable. nih.govmdpi.com MD simulations can sample the different rotamers arising from these rotations and calculate their relative energies, providing insight into the conformational preferences of the molecule at a given temperature. Enhanced sampling techniques, such as replica exchange molecular dynamics (REMD), can be used to overcome energy barriers more efficiently and ensure a more thorough exploration of the conformational space. mdpi.commdpi.com

This table shows a hypothetical summary of the major conformers of this compound that could be identified through molecular dynamics simulations. The dihedral angle refers to the rotation around the C(propyl)-N(amide) bond, and the relative energies determine the predicted population of each conformer at equilibrium.

Analytical Characterization Methodologies in N 1 Phenylpropyl Acetamide Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation

Proton (¹H) NMR spectroscopy is used to determine the number and type of hydrogen atoms in a molecule. The spectrum of N-(1-phenylpropyl)acetamide is expected to show distinct signals corresponding to each unique proton environment. The chemical shift (δ) of each signal indicates the electronic environment of the protons, while the splitting pattern (multiplicity) reveals the number of neighboring protons.

The expected ¹H NMR signals for this compound would include:

A singlet for the amide proton (N-H), typically broad and appearing in the downfield region.

Signals for the five aromatic protons of the phenyl group, likely appearing as a complex multiplet in the aromatic region (approx. 7.2-7.4 ppm).

A multiplet for the methine proton (-CH-) adjacent to both the phenyl group and the nitrogen atom.

A multiplet for the methylene (B1212753) protons (-CH₂-) of the propyl group.

A triplet for the terminal methyl protons (-CH₃) of the propyl group.

A singlet for the methyl protons of the acetamide (B32628) group (-COCH₃).

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Phenyl-H | 7.20 - 7.40 | Multiplet |

| Amide N-H | 5.5 - 8.0 | Broad Singlet |

| Methine CH -N | 4.8 - 5.2 | Multiplet |

| Acetyl CH ₃ | 1.9 - 2.1 | Singlet |

| Propyl CH ₂ | 1.6 - 1.8 | Multiplet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum. This allows for the confirmation of the number of carbon atoms and provides insight into their chemical environment (e.g., aromatic, aliphatic, carbonyl).

The expected signals in the ¹³C NMR spectrum would correspond to:

The carbonyl carbon of the amide group, appearing significantly downfield.

The carbon atoms of the phenyl ring.

The methine carbon attached to the nitrogen and phenyl group.

The methylene and methyl carbons of the propyl group.

The methyl carbon of the acetamide group.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | 169 - 172 |

| Phenyl C (quaternary) | 140 - 145 |

| Phenyl CH | 125 - 130 |

| Methine C H-N | 50 - 60 |

| Propyl C H₂ | 25 - 35 |

| Acetyl C H₃ | 20 - 25 |

Dynamic NMR Properties for Conformational Exchange Studies

Amides, including this compound, exhibit restricted rotation around the carbon-nitrogen (C-N) bond due to its partial double bond character. This phenomenon can lead to the existence of conformational isomers, or rotamers (often E/Z isomers), which may be observable by NMR spectroscopy. scielo.org.co

Dynamic NMR (DNMR) studies involve acquiring spectra at various temperatures.

At low temperatures, the rotation around the amide bond is slow on the NMR timescale, and separate signals may be observed for each rotamer.

As the temperature increases, the rate of rotation increases. The distinct signals for the rotamers broaden, coalesce into a single broad peak, and eventually sharpen into a time-averaged signal at higher temperatures.

This technique allows for the study of the energy barrier to rotation and the conformational dynamics of the molecule in solution. For this compound, this would manifest as a doubling of signals for the protons and carbons near the amide bond at low temperatures. scielo.org.co

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and can also be used to deduce structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental formula. For this compound (C₁₁H₁₅NO), the calculated exact mass of the neutral molecule is 177.115364 u. HRMS would be used to experimentally confirm this value, typically by analyzing the protonated molecule [M+H]⁺.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar molecules like amides. d-nb.infonih.govresearchgate.net In ESI-MS, the analyte is ionized directly from solution, typically with minimal fragmentation. nih.gov For this compound, ESI-MS in positive ion mode is expected to predominantly generate the protonated molecular ion, [M+H]⁺, at an m/z value corresponding to the molecular weight of the compound plus the mass of a proton (approximately 178.123).

By coupling ESI with tandem mass spectrometry (MS/MS), controlled fragmentation of the parent ion can be induced. This fragmentation provides valuable structural information. For the [M+H]⁺ ion of this compound, characteristic fragmentation pathways would likely include cleavage of the amide bond and fragmentation of the propylphenyl side chain.

Fragmentation Pathway Analysis